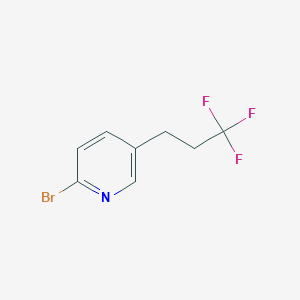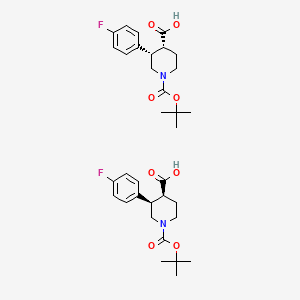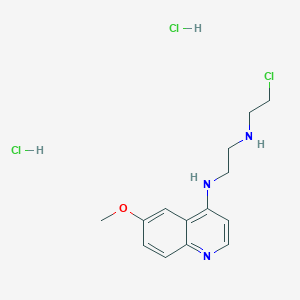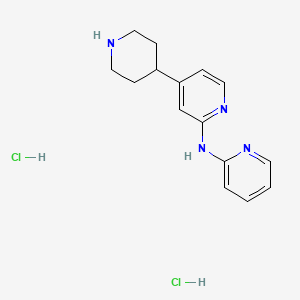
3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid gamma-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid gamma-lactone is a complex organic compound that belongs to the class of lanostane triterpenoids. These compounds are known for their diverse biological activities and are often found in various natural sources, including plants and fungi.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid gamma-lactone typically involves multiple steps, starting from simpler precursor molecules. The process may include:
Oxidation: Introduction of hydroxyl groups at specific positions.
Cyclization: Formation of the gamma-lactone ring.
Reduction: Conversion of double bonds to single bonds where necessary.
Industrial Production Methods
Industrial production methods for such complex compounds often involve biotechnological approaches, including the use of genetically engineered microorganisms to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert double bonds to single bonds.
Substitution: Various functional groups can be introduced through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid gamma-lactone has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which 3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid gamma-lactone exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid: Lacks the gamma-lactone ring.
3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid delta-lactone: Contains a delta-lactone ring instead of a gamma-lactone ring.
Uniqueness
The presence of the gamma-lactone ring in 3beta,17,20-Trihydroxy-5alpha-lanosta-7,9(11)-dien-18-oic acid gamma-lactone distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Propriétés
Formule moléculaire |
C30H46O4 |
|---|---|
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
5,16-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one |
InChI |
InChI=1S/C30H46O4/c1-19(2)9-8-14-28(7)30(33)18-17-27(6)21-10-11-22-25(3,4)23(31)13-15-26(22,5)20(21)12-16-29(27,30)24(32)34-28/h10,12,19,22-23,31,33H,8-9,11,13-18H2,1-7H3 |
Clé InChI |
NDXCQFYDQPZSKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC1(C2(CCC3(C2(CC=C4C3=CCC5C4(CCC(C5(C)C)O)C)C(=O)O1)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)](/img/structure/B15126011.png)

![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)
![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)

![3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate](/img/structure/B15126062.png)
![Benzo[d][1,3]dioxole-5-carbonyl fluoride](/img/structure/B15126070.png)
![2-amino-N-[3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]propanamide](/img/structure/B15126072.png)


![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)
![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylpropane-1-sulfonamide;hydrochloride](/img/structure/B15126096.png)


